Diheptylamine hydrochloride
CAS No.: 2486-83-1
Cat. No.: VC8258974
Molecular Formula: C14H32ClN
Molecular Weight: 249.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2486-83-1 |
---|---|
Molecular Formula | C14H32ClN |
Molecular Weight | 249.86 g/mol |
IUPAC Name | N-heptylheptan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H |
Standard InChI Key | FGISZQXBPYTXLX-UHFFFAOYSA-N |
SMILES | CCCCCCCNCCCCCCC.Cl |
Canonical SMILES | CCCCCCCNCCCCCCC.Cl |
Introduction
Physical and Chemical Properties
Diheptylamine hydrochloride is a white to off-white crystalline powder with a melting point range of 227–230°C . It exhibits high solubility in polar solvents such as water and methanol, with a density of 1.0475 g/cm³ at 21°C . Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 249.86 g/mol | |
Melting Point | 227–230°C | |
Solubility in Water | Soluble (50 mg/mL) | |
Density | 1.0475 g/cm³ (21°C) | |
Appearance | White crystalline powder |
Synthesis and Production Methods
Laboratory Synthesis
Diheptylamine hydrochloride is synthesized via the alkylation of heptylamine with heptyl halides (e.g., heptyl chloride) under basic conditions. The reaction proceeds as follows:
-
Deprotonation: Heptylamine is treated with a strong base (e.g., NaOH) to form the corresponding amine anion.
-
Alkylation: The amine anion reacts with heptyl chloride to yield diheptylamine.
-
Hydrochlorination: The free base is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production
On an industrial scale, diheptylamine hydrochloride is produced by direct neutralization of diheptylamine with hydrochloric acid in a solvent such as ethanol. The product is precipitated, filtered, and dried under vacuum .
Chemical Reactivity and Applications
Reactivity
-
Alkylation/Proton Transfer: The amine group participates in nucleophilic substitution reactions, enabling the formation of quaternary ammonium salts .
-
Coordination Chemistry: Acts as a ligand in metal complexes due to its lone pair of electrons .
Industrial Applications
-
Surfactants: Used in the formulation of cationic surfactants for detergents and emulsifiers .
-
Corrosion Inhibition: Employed in oilfield chemicals to prevent metal degradation .
-
Pharmaceutical Intermediates: Serves as a precursor in synthesizing bioactive molecules .
Pharmacological and Toxicological Profile
Toxicity Data
-
Acute Toxicity: Causes skin and eye irritation (GHS Category 2) .
-
Respiratory Effects: May induce respiratory irritation upon inhalation (GHS H335) .
Analytical Methods
Gas Chromatography (GC)
Diheptylamine hydrochloride is analyzed using headspace GC after derivatization with imidazole to convert the salt to its free base form . Typical parameters include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O): δ 1.25 (m, 20H, CH₂), 2.85 (t, 4H, NCH₂), 3.15 (s, 1H, NH) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume